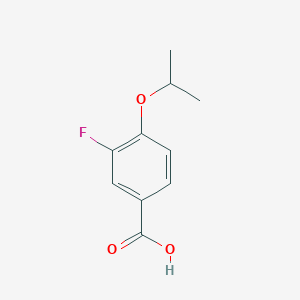![molecular formula C19H23BN2O3 B1319013 N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide CAS No. 864754-25-6](/img/structure/B1319013.png)
N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide
Overview
Description
“N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide” is likely an organic compound that contains a pyridine ring, a benzamide group, and a boronic ester group . These types of compounds are often used as intermediates in organic synthesis .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are typically synthesized through nucleophilic and amidation reactions .Scientific Research Applications
Crystal Structure Analysis
Research has explored the crystal structure and molecular orientations of N-(pyridin-2-ylmethyl)benzamide derivatives. One study focused on the differences in orientation between pyridine and benzene rings, highlighting the unique structural properties of these compounds (Artheswari, Maheshwaran, & Gautham, 2019).
Synthesis and Molecular Structure
Studies have also delved into the synthesis and confirmation of molecular structures of related compounds. For instance, certain boric acid ester intermediates with benzene rings have been synthesized and their structures confirmed through various spectroscopic methods and single-crystal X-ray diffraction. These studies provide insights into the physicochemical properties and molecular structures of such compounds (Huang et al., 2021).
Aggregation Enhanced Emission
Another area of interest is the investigation of compounds with aggregation-enhanced emission (AEE) properties. Research in this domain focuses on the luminescence of compounds in different states and their multi-stimuli-responsive properties, which are significant in the development of advanced materials and sensors (Srivastava et al., 2017).
Optimized Synthesis for Medicinal Compounds
The optimized synthesis of certain pyrazolo[1,5-a]pyridines, which are medicinally significant, is another application. These syntheses involve Suzuki coupling and are essential for high-throughput chemistry and large-scale production of these compounds (Bethel et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets, such as zirconium sulfophenylphosphonate
Mode of Action
It’s known that similar compounds can form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been used in suzuki-miyaura cross-coupling reactions , which suggests that this compound may also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (20807 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and distribution characteristics
Result of Action
Similar compounds have been used in the preparation of aminothiazoles as γ-secretase modulators , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with tyrosine-protein kinases, which are essential for the regulation of angiogenesis, vascular development, and vascular permeability . The compound’s interaction with these kinases can modulate their activity, leading to significant biochemical changes. Additionally, this compound is used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with tyrosine-protein kinases can lead to alterations in cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its interaction with tyrosine-protein kinases can result in the inhibition of kinase activity, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s activity and impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s influence on metabolic flux and metabolite levels can lead to significant biochemical changes . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and organismal health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and activity in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical and cellular effects.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)16-7-5-15(6-8-16)17(23)22-13-14-9-11-21-12-10-14/h5-12H,13H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBHWKCYJNXKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592256 | |
| Record name | N-[(Pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-25-6 | |
| Record name | N-(4-Pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864754-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)



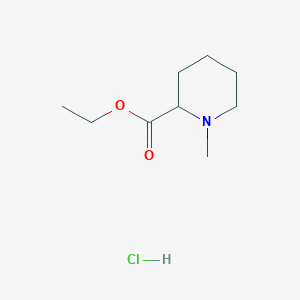


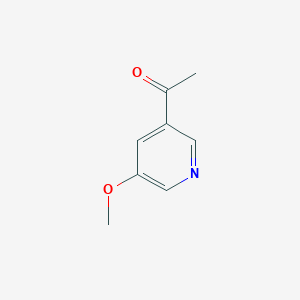

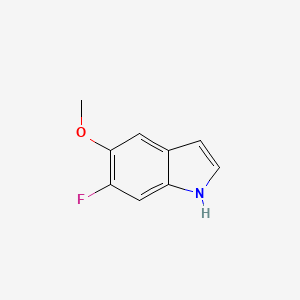
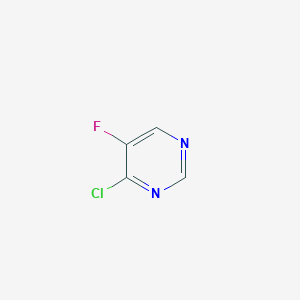
![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)
